Cas no 2172126-30-4 (3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid)

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid is a versatile organic compound. It exhibits potent biological activities, making it a valuable tool in pharmaceutical research. The compound's unique structure and functional groups confer significant advantages, including high specificity and stability. Its potential applications in drug discovery and medicinal chemistry are substantial.
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid structure
2172126-30-4 structure
商品名:3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
CAS番号:2172126-30-4
MF:C8H12N2O3
メガワット:184.192481994629
CID:6023244
PubChem ID:165518126

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
    • EN300-1451969
    • 2172126-30-4
    • インチ: 1S/C8H12N2O3/c1-4-6(10-5(2)9-4)3-7(11)8(12)13/h7,11H,3H2,1-2H3,(H,9,10)(H,12,13)
    • InChIKey: FSDXUSKEXKHWPN-UHFFFAOYSA-N
    • ほほえんだ: OC(C(=O)O)CC1=C(C)NC(C)=N1

計算された属性

  • せいみつぶんしりょう: 184.08479225g/mol
  • どういたいしつりょう: 184.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1451969-250mg
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
2172126-30-4
250mg
$906.0 2023-09-29
Enamine
EN300-1451969-1000mg
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
2172126-30-4
1000mg
$986.0 2023-09-29
Enamine
EN300-1451969-2500mg
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
2172126-30-4
2500mg
$1931.0 2023-09-29
Enamine
EN300-1451969-100mg
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
2172126-30-4
100mg
$867.0 2023-09-29
Enamine
EN300-1451969-1.0g
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
2172126-30-4
1g
$0.0 2023-06-06
Enamine
EN300-1451969-500mg
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
2172126-30-4
500mg
$946.0 2023-09-29
Enamine
EN300-1451969-5000mg
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
2172126-30-4
5000mg
$2858.0 2023-09-29
Enamine
EN300-1451969-10000mg
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
2172126-30-4
10000mg
$4236.0 2023-09-29
Enamine
EN300-1451969-50mg
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
2172126-30-4
50mg
$827.0 2023-09-29

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid 関連文献

Related Articles

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acidに関する追加情報

Introduction to 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid (CAS No. 2172126-30-4)

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2172126-30-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidazole derivative class, a moiety widely recognized for its diverse biological activities and pharmacological potential. The structural features of this molecule, particularly the presence of a hydroxyl group and a dimethyl-substituted imidazole ring, contribute to its unique chemical properties and make it a valuable candidate for further investigation in drug discovery and therapeutic applications.

The imidazole core of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid is a key pharmacophore that interacts with various biological targets. Imidazole derivatives have been extensively studied for their roles in enzyme inhibition, receptor binding, and modulation of cellular processes. The dimethyl substitution at the 2 and 4 positions of the imidazole ring enhances the compound's stability and influences its electronic distribution, which can be critical for optimizing binding affinity to biological targets. Additionally, the hydroxypropanoic acid moiety at the C3 position introduces a polar functional group that can improve solubility and bioavailability, making this compound more suitable for in vivo applications.

In recent years, there has been growing interest in developing novel therapeutic agents based on imidazole derivatives due to their broad spectrum of biological activities. For instance, studies have demonstrated that certain imidazole-based compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. The hydroxyl group in 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid may play a crucial role in these interactions by facilitating hydrogen bonding with biological targets or by participating in redox reactions. This makes the compound a promising scaffold for designing new drugs targeting various diseases.

One of the most compelling aspects of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid is its potential application in the development of targeted therapies. The dimethyl-substituted imidazole ring provides a rigid structure that can be fine-tuned to achieve high selectivity for specific biological targets. This is particularly important in oncology research, where precise targeting of cancer cells without affecting healthy tissues is essential. Preliminary studies have shown that derivatives of this compound may inhibit key enzymes involved in tumor growth and metastasis. Furthermore, the hydroxypropanoic acid group could serve as a linker for conjugating other pharmacophores or targeting moieties, expanding the therapeutic possibilities of this molecule.

The synthesis of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to construct the desired framework with high precision. These methods not only improve yield but also allow for structural modifications that can enhance pharmacological activity. The ability to synthesize this compound efficiently is crucial for advancing its development into viable therapeutic agents.

The pharmacokinetic properties of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its clinical efficacy and safety profile. Computational modeling and experimental studies are being employed to predict and verify these properties. For example, molecular dynamics simulations can provide insights into how the compound interacts with biological membranes and enzymes. Additionally, in vitro assays can assess its metabolic stability and potential interactions with cytochrome P450 enzymes.

Recent research has highlighted the importance of structure-activity relationships (SAR) in designing effective therapeutic agents based on imidazole derivatives. By systematically modifying different parts of the molecule, researchers can identify which structural features contribute most to biological activity. In the case of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid, modifications to the hydroxylpropanoic acid moiety or the dimethyl-substituted imidazole ring could significantly alter its pharmacological profile. Such studies not only provide valuable data for drug design but also contribute to our fundamental understanding of how these compounds interact with biological systems.

The potential applications of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid extend beyond traditional pharmaceuticals. For instance, it may find use in diagnostic imaging as a contrast agent or in biomarker discovery as a probe for detecting specific disease-related proteins or enzymes. The versatility of this compound stems from its well-defined structure and functional groups that can be tailored for various applications. As research continues to uncover new biological pathways and therapeutic targets, compounds like 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid are likely to play an increasingly important role in medicine and biotechnology.

In conclusion,3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid (CAS No. 2172126-30-4) represents a promising candidate for further exploration in drug discovery and therapeutic development. Its unique structural features offer opportunities for designing novel treatments targeting various diseases while addressing challenges related to bioavailability and selectivity. As synthetic methods improve and our understanding of biological systems deepens,this compound has the potential to make significant contributions to pharmaceutical science and medicine.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd